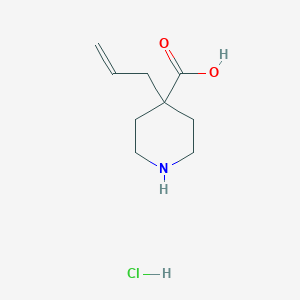
4-(3-isopropoxypropylamino)-6,7-dimethoxy-1H-quinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-isopropoxypropylamino)-6,7-dimethoxy-1H-quinazoline-2-thione is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. This compound belongs to the class of quinazoline derivatives, which have been widely studied for their diverse biological activities.
科学的研究の応用
Synthesis and Chemical Properties
Quinazoline derivatives are synthesized through various methods, often focusing on enhancing the efficiency of these processes or introducing novel functionalities. For instance, A. Komkov et al. (2021) detailed a new method for the synthesis of quinazolines based on annulation of the benzene ring, demonstrating the chemical versatility and synthetic interest in quinazoline frameworks Komkov et al., 2021. Similarly, L. Őrfi et al. (2004) discussed an improved method for synthesizing 3H-quinazolin-4-ones, highlighting the relevance of quinazolines as building blocks in drug development Őrfi et al., 2004.
Pharmacological Activities
Research has also explored the pharmacological potential of quinazoline derivatives, albeit not directly mentioning 4-(3-isopropoxypropylamino)-6,7-dimethoxy-1H-quinazoline-2-thione. L. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating significant cytotoxic activity against various cancer cell lines, underscoring the potential anticancer applications of quinazoline-related compounds Deady et al., 2003. Da-Wei Wang et al. (2014) focused on triketone-containing quinazoline-2,4-diones as novel herbicides, revealing the agricultural applications of such molecules Wang et al., 2014.
特性
IUPAC Name |
6,7-dimethoxy-4-(3-propan-2-yloxypropylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-10(2)22-7-5-6-17-15-11-8-13(20-3)14(21-4)9-12(11)18-16(23)19-15/h8-10H,5-7H2,1-4H3,(H2,17,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISFOMJSISKMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC(=S)NC2=CC(=C(C=C21)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2563745.png)
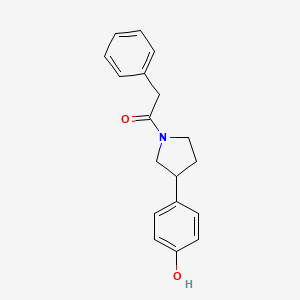
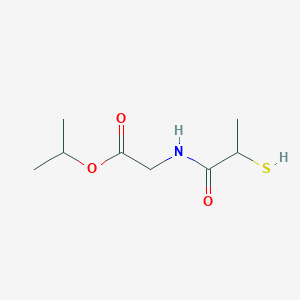
![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B2563748.png)
![Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B2563751.png)
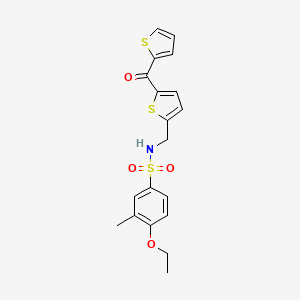
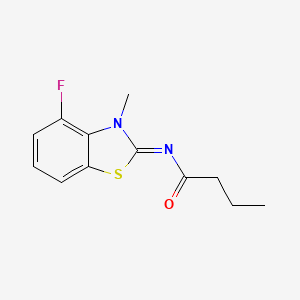

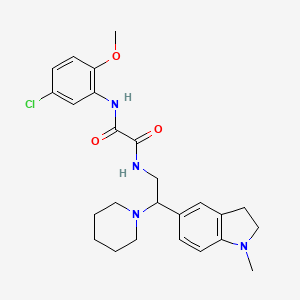
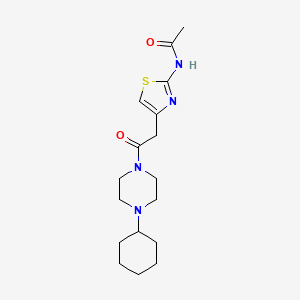
![4-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2563763.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2563764.png)
